Z-ATAD-FMK

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

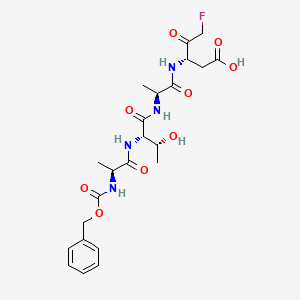

Molekularformel |

C23H31FN4O9 |

|---|---|

Molekulargewicht |

526.5 g/mol |

IUPAC-Name |

(3S)-5-fluoro-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |

InChI |

InChI=1S/C23H31FN4O9/c1-12(20(33)27-16(9-18(31)32)17(30)10-24)25-22(35)19(14(3)29)28-21(34)13(2)26-23(36)37-11-15-7-5-4-6-8-15/h4-8,12-14,16,19,29H,9-11H2,1-3H3,(H,25,35)(H,26,36)(H,27,33)(H,28,34)(H,31,32)/t12-,13-,14+,16-,19-/m0/s1 |

InChI-Schlüssel |

QHPHTNWPUYXGKU-MABMQTIPSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)O |

Kanonische SMILES |

CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Z-ATAD-FMK: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-ATAD-FMK (Benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethylketone) is a synthetic, cell-permeable, and irreversible inhibitor of caspase-12.[1] Its primary mechanism of action lies in the specific inhibition of endoplasmic reticulum (ER) stress-induced apoptosis. By covalently binding to the active site of caspase-12, this compound effectively blocks the downstream signaling cascades that lead to programmed cell death initiated by perturbations in ER homeostasis.[2] Furthermore, emerging evidence indicates that this compound exerts modulatory effects on other key cellular pathways, including the intrinsic apoptotic pathway via caspase-9 and the inflammatory response through the NLRP3 inflammasome. This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of Caspase-12

This compound is designed as a peptide-based inhibitor that mimics the substrate recognition sequence of caspase-12. The fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-12, thereby permanently inactivating the enzyme.[2] The benzyloxycarbonyl (Z) group enhances its cell permeability, allowing it to effectively reach its intracellular target.[2]

Caspase-12 is an initiator caspase primarily localized to the endoplasmic reticulum.[3] Under conditions of prolonged ER stress, such as the accumulation of unfolded or misfolded proteins, pro-caspase-12 is cleaved and activated. Activated caspase-12 then initiates a downstream caspase cascade, ultimately leading to apoptosis. This compound directly prevents this activation and subsequent proteolytic activity.

Quantitative Data

For practical experimental design, the following table summarizes typical working concentrations used in peer-reviewed studies. It is crucial to note that the optimal concentration is cell-type and stimulus-dependent and should be determined empirically.[2]

| Parameter | Value | Source(s) |

| Typical Working Concentration Range | 1 µM - 100 µM | [2][4] |

| Purity | >95% | |

| Molecular Weight | 540.54 g/mol | |

| Solubility | Soluble in DMSO to 20 mM |

Modulation of Associated Signaling Pathways

Inhibition of the Intrinsic Apoptotic Pathway

Studies have demonstrated that this compound can suppress the activity of caspase-9, a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[1][5] The precise mechanism of this inhibition is still under investigation, but it is hypothesized that caspase-12 can directly or indirectly lead to the activation of pro-caspase-9. By inhibiting caspase-12, this compound prevents this downstream activation of the apoptosome-mediated pathway.

Attenuation of NLRP3 Inflammasome Activation

Recent research has implicated caspase-12 in the regulation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[6][7] Pre-treatment with this compound has been shown to attenuate the activation of the NLRP3 inflammasome and subsequent release of IL-1β in response to ER stress.[6][8] This suggests that caspase-12 acts as a positive regulator of the NLRP3 inflammasome, and its inhibition by this compound has anti-inflammatory effects.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.

Western Blot Analysis for Caspase Activation

This protocol is designed to detect the cleavage and activation of caspases (e.g., caspase-12, -9, -3) in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the pro- and cleaved forms of the caspases of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

This compound

-

Apoptosis-inducing agent (e.g., tunicamycin (B1663573) for ER stress)

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours. Induce apoptosis with the appropriate stimulus for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

This compound

-

Apoptosis-inducing agent

Procedure:

-

Cell Treatment: Treat cells with this compound and an apoptosis-inducing agent as described for Western blotting.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

-

LDH Cytotoxicity Assay Kit

-

96-well plate reader

-

This compound

-

Cell treatment agent

Procedure:

-

Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound and the cytotoxic agent. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

-

Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.

-

LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.

-

Measurement: Measure the absorbance at the recommended wavelength using a plate reader.

-

Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Experimental Workflow Diagram

References

- 1. rndsystems.com [rndsystems.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Caspase-12 and ER-stress-mediated apoptosis: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting Caspase-12 Mediated Inflammasome Activation protects against Oxygen-Glucose Deprivation Injury in Primary Astrocytes [medsci.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 10 things you wish you knew about inflammatory caspases: A holistic review of their biochemistry, activation, and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medsci.org [medsci.org]

- 8. Inhibiting Caspase-12 Mediated Inflammasome Activation protects against Oxygen-Glucose Deprivation Injury in Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function and Pathway of Z-VAD-FMK, a Pan-Caspase Inhibitor

Note to the Reader: The compound "Z-ATAD-FMK" as specified in the topic query is not a recognized chemical entity in widespread scientific literature. It is highly probable that this is a typographical error and the intended compound was Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), a well-characterized and widely used pan-caspase inhibitor. This guide will focus on the function, pathways, and experimental use of Z-VAD-FMK.

Core Function and Mechanism of Action

Z-VAD-FMK is a cell-permeable, irreversible broad-spectrum (pan) caspase inhibitor.[1] Its primary function is to block programmed cell death, or apoptosis, by targeting caspases, a family of cysteine proteases that are central executioners of this process.[2][3]

The mechanism of action involves the Val-Ala-Asp (VAD) peptide sequence, which mimics the caspase cleavage site, allowing it to bind to the catalytic site of a wide range of caspases.[1] The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine in the active site, thus permanently inactivating the enzyme.[3][4] This O-methylated peptide exhibits enhanced cell permeability and stability.[3]

By inhibiting both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7), Z-VAD-FMK effectively halts the proteolytic cascade that leads to the dismantling of the cell during apoptosis.[1][4] Beyond apoptosis, Z-VAD-FMK is also a potent inhibitor of inflammatory caspases, such as Caspase-1, thereby blocking inflammasome activation.[4]

Interestingly, under specific cellular contexts, such as in the presence of TNF-α or TLR agonists, the inhibition of Caspase-8 by Z-VAD-FMK can divert the cellular signaling from apoptosis to a form of programmed inflammatory necrosis called necroptosis.[5][6] This alternative pathway is dependent on receptor-interacting protein kinases (RIP1 and RIP3).[5]

Quantitative Data: Inhibitory Potency

The efficacy of Z-VAD-FMK is quantified by its half-maximal inhibitory concentration (IC50) against various caspases. While values can vary based on assay conditions, Z-VAD-FMK is generally a potent inhibitor across the caspase family.[7]

| Caspase Target | IC50 (µM) |

| Caspase-1 | 3.07[8] |

| Caspase-6 | 6.78[8] |

| Caspase-7 | 4.11[8] |

| Caspase-8 | 5.42[8] |

| Caspase-9 | 10.66[8] |

| Caspase-10 | 9.52[8] |

Note: Another study reports that Z-VAD-FMK inhibits all caspases at low to mid-nanomolar concentrations, highlighting its potency.[7]

Signaling Pathway Analysis

Z-VAD-FMK intervenes in critical cell death and inflammation signaling pathways.

Inhibition of Apoptosis Pathways

Apoptosis proceeds via two main pathways, both of which converge on the activation of executioner caspases. Z-VAD-FMK blocks both pathways.

-

Extrinsic (Death Receptor) Pathway: Initiated by ligands like FasL or TNF-α binding to death receptors, leading to the recruitment of FADD and activation of initiator Caspase-8.

-

Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, it leads to the release of cytochrome c from mitochondria, which activates initiator Caspase-9 in a complex with Apaf-1.

Both Caspase-8 and Caspase-9 activate executioner Caspase-3 and Caspase-7, which cleave cellular substrates, resulting in apoptosis. Z-VAD-FMK inhibits these key initiator and executioner caspases.

Caption: Z-VAD-FMK inhibits both extrinsic and intrinsic apoptosis pathways.

Diversion to Necroptosis

When Caspase-8 is inhibited by Z-VAD-FMK in the presence of certain stimuli (like TNF-α), the cell can switch to necroptosis, a regulated form of necrosis. This pathway is mediated by RIPK1 and RIPK3, leading to the phosphorylation of MLKL, which oligomerizes and disrupts the plasma membrane.

Caption: Z-VAD-FMK inhibition of Caspase-8 can trigger necroptosis.

Experimental Protocols

Z-VAD-FMK is a critical tool for studying caspase-dependent processes. The following are generalized protocols for its use in cell culture.

Reconstitution of Z-VAD-FMK

-

Starting Material: Z-VAD-FMK is typically supplied as a lyophilized powder.

-

Reconstitution Solvent: Use sterile, high-purity DMSO (ACS grade or higher).[9]

-

Procedure: To create a 20 mM stock solution, add 107 µL of DMSO per 1 mg of Z-VAD-FMK powder (Molecular Weight: 467.5 g/mol ).[4][9] Ensure the powder is completely dissolved by vortexing or gentle agitation.

-

Storage: The 20 mM stock solution in DMSO is stable for up to 6 months at -20°C. It is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.

In Vitro Inhibition of Apoptosis in Cell Culture

This protocol describes the general use of Z-VAD-FMK to determine if an observed cell death phenotype is caspase-dependent.

-

Cell Seeding: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight under standard culture conditions.

-

Preparation of Working Solution: Immediately before use, dilute the 20 mM stock solution in sterile cell culture media to an intermediate concentration (e.g., 1 mM or 2 mM).[9]

-

Treatment:

-

Control Group: Treat cells with the apoptosis-inducing agent (e.g., Staurosporine, Etoposide) and an equivalent volume of DMSO vehicle.

-

Inhibitor Group: Pre-incubate cells with the desired final concentration of Z-VAD-FMK for 1-2 hours before adding the apoptosis-inducing agent. Alternatively, Z-VAD-FMK can be added concurrently with the inducer.[3][10]

-

Working Concentration: The effective final concentration typically ranges from 10 µM to 100 µM, depending on the cell type and apoptotic stimulus.[9][10] A common starting concentration is 20-50 µM.[3][11]

-

-

Incubation: Incubate the cells for the required duration of the apoptosis induction (e.g., 4-48 hours).

-

Analysis: Assess apoptosis using standard methods, such as Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays (e.g., Caspase-Glo®), or Western blotting for cleaved PARP or cleaved Caspase-3.[11][12]

Experimental Workflow Diagram

Caption: General workflow for an in vitro apoptosis inhibition experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 4. invivogen.com [invivogen.com]

- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. storage.googleapis.com [storage.googleapis.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Z-ATAD-FMK Target Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Z-ATAD-FMK

This compound, with the amino acid sequence Z-Ala-Thr-Ala-Asp-FMK, is a cell-permeable molecule designed to target caspases.[2] The N-terminal benzyloxycarbonyl (Z) group and the C-terminal fluoromethyl ketone (FMK) group are critical for its function. The Z-group enhances cell permeability, allowing the inhibitor to reach its intracellular targets. The FMK group forms a covalent bond with the cysteine residue in the active site of caspases, leading to irreversible inhibition.[2]

Mechanism of Action

Caspases are a family of cysteine-aspartic proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. The specificity of peptide-based caspase inhibitors like this compound is largely determined by the four-amino-acid sequence that mimics the natural substrate cleavage site of the target caspase.[2] The ATAD sequence in this compound is recognized by caspase-12. Upon binding, the fluoromethyl ketone moiety reacts with the catalytic cysteine residue in the caspase's active site, forming a stable thioether linkage and thereby irreversibly inactivating the enzyme.[2]

Target Profile of this compound

Based on available literature, the primary targets of this compound are:

-

Caspase-12: this compound is a specific inhibitor of caspase-12, which is localized to the endoplasmic reticulum and is activated in response to ER stress.[1]

-

Caspase-9: this compound has been shown to reduce the activity of caspase-9.[1] Caspase-9 is an initiator caspase in the intrinsic apoptosis pathway, activated by the release of cytochrome c from the mitochondria.

Quantitative Data on Target Inhibition:

A comprehensive search of publicly available scientific literature did not yield specific IC50 or Ki values for this compound against a broad panel of caspases or other proteases. This quantitative data is essential for a complete understanding of its selectivity profile. Researchers are encouraged to perform their own in vitro inhibition assays to determine these values for their specific experimental systems.

Signaling Pathways Modulated by this compound

This compound primarily impacts the ER stress-mediated and intrinsic apoptotic pathways.

ER Stress-Mediated Apoptosis

ER stress, caused by the accumulation of unfolded or misfolded proteins, can trigger an apoptotic response. Caspase-12 is a key mediator of this pathway. Upon activation by ER stress, caspase-12 can cleave and activate downstream effector caspases, such as caspase-3, leading to apoptosis. By inhibiting caspase-12, this compound can block this signaling cascade and prevent ER stress-induced cell death.

Caption: ER Stress-Mediated Apoptosis Pathway and the inhibitory action of this compound.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stimuli. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases. This compound's ability to reduce caspase-9 activity suggests it can modulate this pathway, although the precise mechanism and potency of this inhibition require further investigation.

Caption: Intrinsic Apoptosis Pathway and the modulatory effect of this compound on Caspase-9.

Experimental Protocols for Assessing Target Specificity

To determine the precise target specificity and potential off-target effects of this compound, a combination of in vitro biochemical assays and cell-based assays is recommended.

In Vitro Caspase Activity Assay (Fluorometric)

This assay is used to determine the inhibitory concentration (IC50) of this compound against a panel of purified recombinant caspases.

Materials:

-

Purified recombinant human caspases (e.g., caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10, -12)

-

This compound

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

-

Fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3, Ac-LEHD-AFC for caspase-9, Ac-ATAD-AFC for caspase-12)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute each recombinant caspase to its working concentration in cold assay buffer.

-

Reaction Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 5 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Add 10 µL of the diluted active caspase to each well (except for the no-enzyme control).

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.

-

-

Substrate Addition: Add 5 µL of the corresponding fluorogenic caspase substrate (at a final concentration of 50 µM) to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., excitation at 400 nm and emission at 505 nm for AFC-based substrates).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro fluorometric caspase activity assay.

Cell-Based Caspase Activation Assay by Western Blot

This method assesses the ability of this compound to inhibit the activation of specific caspases within a cellular context.

Materials:

-

Cell line of interest (e.g., a cell line susceptible to ER stress-induced apoptosis)

-

This compound

-

Apoptosis-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin (B1683126) for ER stress)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for pro- and cleaved forms of caspases (e.g., anti-caspase-12, anti-caspase-9, anti-caspase-3) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Induce apoptosis by adding the appropriate stimulus and incubate for the desired time.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities for pro- and cleaved caspases to determine the effect of this compound on caspase activation. Normalize the results to the loading control.

Caption: Workflow for assessing caspase activation via Western Blot.

Off-Target Effects

A thorough investigation of the off-target effects of this compound is crucial for its validation as a specific research tool. While information specific to this compound is limited, it is important to note that other peptide-based caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, have been reported to have off-target effects on other proteases like cathepsins and calpains.[3][4] Therefore, it is recommended to screen this compound against a panel of related and unrelated proteases to establish a comprehensive selectivity profile.

Conclusion

This compound is a valuable tool for studying the role of caspase-12 in ER stress-mediated apoptosis. Its inhibitory effect on caspase-9 also warrants further investigation to fully understand its impact on the intrinsic apoptotic pathway. However, the lack of publicly available, comprehensive quantitative data on its selectivity profile highlights the need for further characterization. Researchers employing this compound should consider performing the described experimental protocols to validate its specificity within their experimental context. This will ensure the accurate interpretation of results and contribute to a more complete understanding of this important caspase inhibitor.

References

The Role of Z-ATAD-FMK in Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates a complex signaling network called the Unfolded Protein Response (UPR), which aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. A key mediator of ER stress-induced apoptosis is the caspase family of proteases, particularly the ER-resident caspase-12 in rodents and its human ortholog, caspase-4. Z-ATAD-FMK (Benzyloxycarbonyl-Ala-Thr-Ala-Asp-fluoromethylketone) is a specific, cell-permeable, and irreversible inhibitor of caspase-12/4. This technical guide provides an in-depth analysis of the role of this compound in modulating ER stress, detailing its mechanism of action, the signaling pathways it intersects, and relevant experimental protocols for its study.

Introduction to ER Stress and the Unfolded Protein Response (UPR)

ER stress is triggered by a variety of physiological and pathological conditions, including hypoxia, nutrient deprivation, viral infections, and the expression of mutant proteins.[1] The cell responds by activating the UPR, which is mediated by three main ER transmembrane sensors:

-

IRE1 (Inositol-requiring enzyme 1): Possesses both kinase and endoribonuclease activity. Upon activation, it initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[2][3]

-

PERK (PKR-like ER kinase): When activated, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[2]

-

ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce ER chaperones.[4][5]

If these adaptive measures fail to resolve the stress, the UPR shifts towards a pro-apoptotic signaling cascade. A central, ER-specific component of this apoptotic pathway is caspase-12 (in rodents) and caspase-4 (in humans).[1][4][6]

This compound: A Specific Inhibitor of ER Stress-Mediated Apoptosis

This compound is a synthetic peptide inhibitor designed to specifically target and irreversibly inhibit caspase-12 and its human ortholog, caspase-4.[7]

-

Structure and Properties: The inhibitor sequence, Ala-Thr-Ala-Asp, mimics the caspase-12/4 cleavage site. The C-terminal fluoromethyl ketone (FMK) group forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition. The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability, allowing its use in both in vitro cell culture and in vivo studies.

-

Mechanism of Action: this compound acts as a direct antagonist to the initiation of the ER-specific apoptotic cascade. By binding to the active site of procaspase-12/4, it prevents its proteolytic activation. This, in turn, blocks the downstream activation of executioner caspases, such as caspase-9 and caspase-3, thereby preventing the final stages of apoptosis.[7][8]

Signaling Pathways Modulated by this compound

This compound primarily intervenes in the apoptotic arm of the IRE1 signaling pathway. Prolonged ER stress leads to the recruitment of TNF receptor-associated factor 2 (TRAF2) to the activated IRE1α sensor on the ER membrane.[9] This IRE1-TRAF2 complex serves as a scaffold to recruit and activate procaspase-12. This compound directly blocks this activation step.

While IRE1 is the most direct upstream activator of caspase-12, the other UPR branches also contribute to the overall apoptotic decision. The PERK-eIF2α-ATF4 pathway leads to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2] Similarly, the ATF6 pathway can also induce CHOP expression.[5][10] CHOP, in turn, can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the same family. Although this compound does not directly inhibit the PERK or ATF6 pathways, its action on caspase-12 can significantly attenuate the final apoptotic outcome initiated by these branches.

Some studies suggest that caspase-12/4 activation can also occur downstream of mitochondrial-mediated apoptosis (the intrinsic pathway), where executioner caspases like caspase-3 cleave procaspase-12.[6][11] In this context, this compound would still serve to inhibit the amplification of the apoptotic signal at the level of the ER.

Visualizing the Signaling Nexus

The following diagrams illustrate the key signaling pathways and the point of intervention for this compound.

Experimental Data and Applications

This compound is a critical tool for dissecting the role of the ER-specific caspase pathway in apoptosis. Its efficacy is typically measured by assessing cell viability, caspase activity, and the expression of key UPR markers.

Data Presentation

The following tables present illustrative data based on typical experimental outcomes when using this compound to inhibit ER stress-induced apoptosis.

Table 1: Effect of this compound on Cell Viability after Tunicamycin-Induced ER Stress

| Treatment Group | This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |

| Vehicle Control | 0 | 100 | ± 4.5 |

| Tunicamycin (2 µg/mL) | 0 | 48 | ± 5.1 |

| Tunicamycin + this compound | 25 | 62 | ± 4.8 |

| Tunicamycin + this compound | 50 | 75 | ± 5.3 |

| Tunicamycin + this compound | 100 | 88 | ± 4.9 |

Note: Data are representative examples derived from typical outcomes of an MTT or similar cell viability assay after 24 hours of treatment.

Table 2: Effect of this compound on Caspase-3 Activity

| Treatment Group | This compound Conc. (µM) | Relative Caspase-3 Activity (Fold Change) |

| Vehicle Control | 0 | 1.0 |

| Tunicamycin (2 µg/mL) | 0 | 4.2 |

| Tunicamycin + this compound | 50 | 1.8 |

| Tunicamycin + this compound | 100 | 1.2 |

Note: Data are representative examples based on a colorimetric or fluorometric caspase-3 substrate cleavage assay.

Table 3: Modulation of ER Stress Marker Expression by this compound

| Treatment Group (24h) | This compound (100 µM) | GRP78/BiP Expression (Relative) | CHOP Expression (Relative) | Cleaved Caspase-12 (Relative) |

| Control | - | 1.0 | 1.0 | 1.0 |

| Tunicamycin (2 µg/mL) | - | 3.5 | 5.8 | 4.5 |

| Tunicamycin (2 µg/mL) | + | 3.4 | 5.6 | 1.2 |

Note: Data are representative examples based on densitometric analysis of Western Blots. This compound is not expected to significantly alter the upstream UPR markers GRP78 and CHOP.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for key experiments involving this compound.

General Handling and Reconstitution of this compound

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the inhibitor in high-purity DMSO to create a concentrated stock solution (e.g., 20 mM).

-

Storage: Store the lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

-

Working Dilution: Immediately before use, dilute the stock solution in an appropriate buffer or cell culture medium. The final concentration of DMSO in the culture should not exceed 1% to avoid solvent-related toxicity.

Cell Culture and Treatment Workflow

Western Blot for ER Stress Markers

This protocol allows for the detection of key proteins in the UPR pathway.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-40 µg of protein and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-cleaved Caspase-12/4, anti-β-actin) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and capture the signal with a digital imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound, followed by the addition of an ER stress inducer (e.g., tunicamycin). Include appropriate vehicle controls.

-

Incubation: Incubate for the desired period (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Caspase Activity Assay

This assay quantifies the activity of specific caspases using a substrate that releases a chromophore or fluorophore upon cleavage.

-

Cell Lysis: Lyse treated cells using the specific lysis buffer provided with the assay kit.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well.

-

Substrate Addition: Add the reaction buffer containing DTT and the appropriate caspase substrate (e.g., DEVD-pNA for caspase-3, LEVD-pNA for caspase-4).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance (e.g., 405 nm for pNA) or fluorescence using a plate reader. Calculate the fold-increase in activity relative to the untreated control.

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for investigating the specific contribution of the caspase-12/4-mediated pathway to ER stress-induced apoptosis. Its high specificity allows researchers to delineate the complex interplay between the three branches of the UPR and the downstream apoptotic machinery. By inhibiting a key commitment step in ER-initiated cell death, this compound helps to clarify the hierarchical and temporal relationships within these signaling networks.

Future research should continue to explore the therapeutic potential of targeting caspase-4 in human diseases characterized by chronic ER stress, such as neurodegenerative disorders, metabolic diseases, and certain cancers. The development of next-generation inhibitors with improved pharmacokinetic properties, guided by the mechanistic insights gained from tools like this compound, represents a promising avenue for drug development professionals. Furthermore, elucidating the precise conditions under which caspase-4 activation becomes critical for cell fate decisions will be essential for the successful clinical translation of this therapeutic strategy.

References

- 1. Involvement of caspase-4 in endoplasmic reticulum stress-induced apoptosis and Aβ-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of ER stress in response to oxygen-glucose deprivation of cortical cultures involves the activation of the PERK and IRE-1 pathways and of caspase-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endoplasmic reticulum stress signaling transmitted by ATF6 mediates apoptosis during muscle development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Apoptosis induced by endoplasmic reticulum stress depends on activation of caspase-3 via caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase-mediated cleavage of IRE1 controls apoptotic cell commitment during endoplasmic reticulum stress | eLife [elifesciences.org]

- 10. rupress.org [rupress.org]

- 11. journals.biologists.com [journals.biologists.com]

Z-ATAD-FMK and Caspase-12 Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective caspase-12 inhibitor, Z-ATAD-FMK, and its role in the context of endoplasmic reticulum (ER) stress-induced apoptosis. This document details the mechanism of caspase-12 activation, the inhibitory action of this compound, and provides detailed experimental protocols for studying these processes.

Introduction to Caspase-12 and ER Stress-Induced Apoptosis

The endoplasmic reticulum is a critical organelle responsible for protein folding and calcium homeostasis.[1] Perturbations to these functions, such as the accumulation of misfolded proteins, lead to a state known as ER stress.[2] While initially triggering a pro-survival unfolded protein response (UPR), prolonged or severe ER stress can initiate apoptosis.[1] Murine caspase-12, a member of the inflammatory caspase family, is a key initiator of ER stress-specific apoptosis.[3] It is localized to the ER membrane and is activated under conditions of ER stress, subsequently leading to a downstream caspase cascade and cell death.[4]

This compound: A Selective and Irreversible Caspase-12 Inhibitor

This compound is a cell-permeable and irreversible inhibitor of caspase-12.[5] Its peptide sequence, Ala-Thr-Ala-Asp (ATAD), mimics the substrate recognition site of caspase-12, allowing it to specifically target this enzyme. The fluoromethylketone (FMK) group forms a covalent bond with the active site of caspase-12, leading to its irreversible inactivation.[5] The N-terminal benzyloxycarbonyl (Z) group enhances its cell permeability, making it effective for in vitro studies with cultured cells.[5]

Quantitative Data for this compound

While a specific IC50 value for the direct inhibition of purified caspase-12 by this compound is not consistently reported in the literature, its effective concentration in cell-based assays has been established. It is important to note that for irreversible inhibitors, the IC50 value is time-dependent and a more accurate measure of potency is the inactivation rate constant (kinact) and the inhibitor affinity (Ki). However, for practical purposes in cell culture experiments, a range of effective concentrations is typically used.

| Parameter | Value | Reference |

| Molecular Weight | 540.54 g/mol | [3] |

| Purity | >95% | [3] |

| Solubility | Soluble in DMSO to 20 mM | [3] |

| Form | Lyophilized solid | [3] |

| Recommended Working Concentration (in vitro) | 50 nM - 100 µM |

Signaling Pathway of ER Stress-Induced Caspase-12 Activation

The activation of caspase-12 is a key event in the apoptotic signaling cascade initiated by ER stress. A critical pathway involves the ER stress sensor, inositol-requiring enzyme 1α (IRE1α), and the adaptor protein TNF receptor-associated factor 2 (TRAF2).

Upon ER stress, IRE1α dimerizes and autophosphorylates, creating a scaffold for the recruitment of TRAF2.[2] TRAF2, in turn, facilitates the clustering of pro-caspase-12 molecules on the ER membrane.[2] This proximity-induced dimerization is thought to be sufficient for the auto-catalytic cleavage and activation of caspase-12.[2] Activated caspase-12 can then cleave and activate pro-caspase-9, which subsequently activates the executioner caspase, caspase-3, culminating in apoptosis. This compound specifically inhibits the activity of cleaved caspase-12, thereby blocking the downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to study caspase-12 activation and its inhibition by this compound.

Fluorometric Caspase-12 Activity Assay

This assay quantifies the activity of caspase-12 by measuring the fluorescence of a cleaved substrate.

Materials:

-

Cells or tissue lysates

-

Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

Caspase-12 Substrate: ATAD-AFC (7-amino-4-trifluoromethyl coumarin) (10 mM stock in DMSO)

-

This compound (10 mM stock in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Protocol:

-

Sample Preparation:

-

Induce ER stress in cells using a known inducer (e.g., tunicamycin (B1663573) or thapsigargin).

-

Prepare cell lysates by resuspending 1-2 x 106 cells in 50 µL of chilled cell lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet debris.

-

Collect the supernatant (cytosolic extract).

-

Determine protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µg of cell lysate to each well.

-

For inhibitor studies, pre-incubate the lysate with desired concentrations of this compound (e.g., 0.1 µM to 100 µM) for 30 minutes at 37°C. Include a DMSO vehicle control.

-

Add Caspase Assay Buffer to a final volume of 100 µL per well.

-

-

Reaction Initiation and Measurement:

-

Add 2 µL of 10 mM ATAD-AFC substrate to each well (final concentration: 200 µM).

-

Immediately begin reading the fluorescence at 37°C in kinetic mode for 1-2 hours, taking readings every 5-10 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the rate of AFC release by determining the slope of the linear portion of the fluorescence versus time curve.

-

For inhibition studies, plot the percentage of caspase-12 activity versus the log concentration of this compound to determine the IC50 value.

-

Western Blot Analysis of Caspase-12 Cleavage

This method is used to visualize the cleavage of pro-caspase-12 into its active fragments.

Materials:

-

Cell lysates prepared as in 4.1.

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-caspase-12 (recognizing both pro- and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Separation:

-

Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-12 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Analyze the bands corresponding to pro-caspase-12 and its cleaved fragments. A decrease in the pro-caspase-12 band and the appearance of cleaved fragments indicate activation.

-

Conclusion

This compound is a valuable tool for researchers studying the role of caspase-12 in ER stress-induced apoptosis. Its specificity and irreversible mode of action allow for the targeted inhibition of this key initiator caspase. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for investigating the intricate mechanisms of ER stress signaling and for the development of potential therapeutic strategies targeting this pathway.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should always follow appropriate laboratory safety guidelines and consult product-specific datasheets for detailed handling and storage information.

References

Z-ATAD-FMK: A Technical Guide to its Role in Apoptosis Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-ATAD-FMK (Benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethylketone) is a key chemical tool utilized in the study of apoptosis, or programmed cell death. As a cell-permeable, irreversible inhibitor of specific caspase enzymes, it allows for the detailed investigation of apoptotic signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, its primary role in endoplasmic reticulum (ER) stress-mediated apoptosis, and its influence on the mitochondrial apoptotic pathway. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Core Mechanism of Action

This compound belongs to the family of fluoromethyl ketone (FMK)-derivatized peptide inhibitors. These compounds function as irreversible inhibitors of caspases, a family of cysteine proteases that are central to the execution of apoptosis. The peptide sequence of this compound is designed to be recognized by the substrate-binding site of its target caspases. The fluoromethyl ketone group then forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, leading to its irreversible inactivation. The N-terminal benzyloxycarbonyl (Z) group enhances the cell permeability of the inhibitor.

This compound is primarily recognized as a specific inhibitor of caspase-12 , a key initiator caspase in the ER stress-induced apoptotic pathway. Additionally, it has been shown to reduce the activity of caspase-9 , the initiator caspase of the mitochondrial (intrinsic) apoptotic pathway.[1][2]

Quantitative Data

While specific IC50 or Ki values for this compound are not consistently reported across publicly available literature, the following table summarizes its known targets and provides typical working concentrations used in cell-based assays. Researchers are advised to determine the optimal concentration for their specific cell type and experimental conditions.

| Inhibitor | Primary Target | Secondary Target(s) | Typical Working Concentration (in vitro) | Molecular Weight | Purity |

| This compound | Caspase-12 | Caspase-9 | 50 nM - 100 µM[3] | 540.54 g/mol [4] | >95%[4] |

Signaling Pathways

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

ER stress occurs when the folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), which initially aims to restore homeostasis. However, prolonged or severe ER stress triggers apoptosis. Caspase-12, an ER-resident caspase, is a critical mediator of this process.

Under ER stress, the chaperone GRP78 dissociates from transmembrane sensors PERK, IRE1, and ATF6, leading to their activation. This UPR signaling can upregulate the pro-apoptotic transcription factor CHOP. IRE1 activation can also lead to the recruitment and activation of pro-caspase-12. Activated caspase-12 then cleaves and activates pro-caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis. This compound directly inhibits the activity of caspase-12 and caspase-9, thereby blocking this signaling cascade.

Crosstalk with the Mitochondrial (Intrinsic) Pathway

The ER stress pathway is interconnected with the mitochondrial pathway of apoptosis. For example, CHOP can upregulate pro-apoptotic Bcl-2 family members and downregulate anti-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which binds to Apaf-1 to form the apoptosome, a complex that activates caspase-9. As this compound can inhibit caspase-9, it can also attenuate apoptosis induced via this crosstalk.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound to inhibit ER stress-induced apoptosis.

Materials:

-

Cells of interest cultured in appropriate medium

-

ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)

-

This compound (reconstituted in DMSO to a 20 mM stock solution)[3]

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for optimal growth and treatment response.

-

Pre-treatment (Optional): In some experimental designs, cells are pre-incubated with this compound for 30 minutes to 2 hours before the addition of the apoptotic stimulus.

-

Treatment:

-

Dilute the 20 mM this compound stock solution in cell culture medium to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). A dilution series is recommended to determine the optimal concentration.[3]

-

For the vehicle control, add an equivalent volume of DMSO to the cell culture medium.

-

Induce ER stress by adding the inducing agent at a pre-determined effective concentration.

-

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: Harvest cells for downstream analysis. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.

Western Blot Analysis of Apoptotic Markers

This protocol is for detecting the cleavage of caspases and other apoptotic markers by Western blot.

Materials:

-

Cell lysates from treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-12, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-CHOP, anti-GRP78, and a loading control like anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caspase Activity Assay

This fluorometric assay measures the activity of specific caspases in cell lysates.

Materials:

-

Cell lysates from treated and control cells

-

Caspase-specific fluorogenic substrate (e.g., for caspase-9 or caspase-3)

-

Assay buffer

-

96-well black microplate

-

Fluorometer

Procedure:

-

Lysate Preparation: Prepare cell lysates according to the assay kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add cell lysate (e.g., 50 µg protein) to each well.

-

Substrate Addition: Add the caspase-specific fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to the caspase activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Cell Preparation and Fixation: Fix the cells with fixation solution for 15-30 minutes at room temperature.

-

Washing: Wash the cells with PBS.

-

Permeabilization: Permeabilize the cells on ice for 2 minutes.

-

Washing: Wash the cells with PBS.

-

TUNEL Staining: Add the TUNEL reaction mixture to the cells and incubate for 1 hour at 37°C in a humidified chamber, protected from light.

-

Washing: Wash the cells with PBS.

-

Mounting and Visualization: Mount the coverslips onto microscope slides with mounting medium (optionally containing a nuclear counterstain like DAPI). Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

Conclusion

This compound is an indispensable tool for dissecting the molecular mechanisms of ER stress-induced apoptosis. Its specificity for caspase-12, coupled with its effect on caspase-9, allows for the targeted inhibition of key nodes in the apoptotic signaling network. By employing the protocols and understanding the pathways outlined in this guide, researchers can effectively utilize this compound to advance our understanding of apoptosis and its role in health and disease.

References

- 1. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]

Z-ATAD-FMK: An In-Depth Technical Guide to its Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-ATAD-FMK (carbobenzoxy-L-alanyl-L-threonyl-L-alanyl-L-aspartic acid fluoromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-12.[1][2][3][4][5] This peptide-based inhibitor is a crucial tool for investigating the signaling pathways involved in endoplasmic reticulum (ER) stress-induced apoptosis. By specifically targeting caspase-12, this compound allows for the detailed dissection of its role in cellular demise, distinguishing it from other apoptotic pathways. This guide provides a comprehensive overview of the downstream signaling of this compound, including its mechanism of action, effects on cellular pathways, and detailed experimental protocols for its use.

Mechanism of Action

This compound functions by covalently binding to the active site of caspase-12, thereby irreversibly inhibiting its proteolytic activity.[4] Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation.[2] Caspase-12 is classified as an inflammatory caspase and is primarily localized to the ER.[6] Under conditions of ER stress, such as the accumulation of unfolded or misfolded proteins, pro-caspase-12 is activated. Activated caspase-12 then initiates a downstream signaling cascade that ultimately leads to apoptosis. This compound's inhibitory action on caspase-12 makes it an invaluable tool for studying the specific contributions of the ER stress pathway to cell death.

Downstream Signaling Pathways

The primary downstream signaling pathway affected by this compound is the ER stress-induced apoptotic cascade. Inhibition of caspase-12 by this compound blocks the subsequent activation of downstream effector caspases.

ER Stress-Induced Apoptosis

Under prolonged or severe ER stress, cells initiate an apoptotic program to eliminate damaged cells. This pathway is initiated by the activation of pro-caspase-12 at the ER membrane. Activated caspase-12 then translocates to the cytoplasm where it cleaves and activates pro-caspase-9.[1] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By inhibiting caspase-12, this compound effectively halts this cascade, preventing the activation of caspase-9 and subsequent downstream events, thereby promoting cell survival.[1]

Crosstalk with Other Cell Death Pathways

While the primary role of this compound is in the study of ER stress-induced apoptosis, it is important to consider its potential effects, or lack thereof, on other programmed cell death pathways such as necroptosis and pyroptosis.

-

Necroptosis: This is a regulated form of necrosis that is typically independent of caspases and is mediated by receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL). The pan-caspase inhibitor Z-VAD-FMK has been shown to induce necroptosis under certain conditions by inhibiting caspase-8, which normally cleaves and inactivates RIPK1 and RIPK3.[7][8] However, there is currently a lack of direct evidence to suggest that the specific inhibition of caspase-12 by this compound has a similar effect on the core necroptotic machinery.

-

Pyroptosis: This is a pro-inflammatory form of cell death dependent on inflammatory caspases like caspase-1, -4, and -5, which cleave Gasdermin D (GSDMD) to induce pore formation in the cell membrane.[9][10] While caspase-12 is classified as an inflammatory caspase, its direct role in GSDMD cleavage and pyroptosis is not well-established.[6] Therefore, this compound is not typically used to study pyroptosis, and its effects on this pathway are likely minimal.

Data Presentation

Table 1: General Properties of this compound

| Property | Value | Reference |

| Target | Caspase-12 | [1] |

| Secondary Target | Caspase-9 (activity reduced upon caspase-12 inhibition) | [1] |

| Molecular Weight | 540.54 g/mol | [5] |

| Form | Lyophilized powder | [5] |

| Solubility | Soluble in DMSO to 20 mM | [5] |

| Storage | Store at -20°C, desiccated. | [5] |

| Purity | >95% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Induction of ER Stress and Treatment with this compound

This protocol describes the induction of ER stress using tunicamycin (B1663573) and subsequent treatment with this compound to assess its protective effects.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, HeLa)

-

Complete cell culture medium

-

Tunicamycin (stock solution in DMSO)[11]

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well or 6-well plates

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate to achieve 70-80% confluency at the time of treatment.

-

Tunicamycin Treatment: The day after seeding, treat the cells with tunicamycin at a final concentration of 1-5 µg/mL to induce ER stress.[11] A dose-response curve is recommended to determine the optimal concentration for your cell line.

-

This compound Co-treatment: Simultaneously with tunicamycin treatment, add this compound to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM). Include a vehicle control (DMSO) for both tunicamycin and this compound.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Analysis: Following incubation, proceed with downstream analyses such as cell viability assays or Western blotting.

Cell Viability Assessment using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells treated with this compound in the context of ER stress.

Materials:

-

Cells treated as described in Protocol 1 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

-

Microplate reader

Procedure:

-

Add MTT Reagent: Following the treatment incubation, add 10 µL of MTT solution to each well.

-

Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]

-

Solubilize Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of Caspase Cleavage

This protocol details the detection of pro- and cleaved forms of caspases to assess the efficacy of this compound in blocking the apoptotic cascade.

Materials:

-

Cells treated as described in Protocol 1 in a 6-well plate

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-12, anti-cleaved caspase-9, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Conclusion

This compound is an indispensable tool for elucidating the molecular mechanisms of ER stress-induced apoptosis. Its specificity for caspase-12 allows for precise investigation of this signaling pathway. By utilizing the information and protocols provided in this guide, researchers can effectively employ this compound to advance our understanding of the complex interplay between ER stress and cell fate decisions, which is critical for the development of novel therapeutic strategies for a variety of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caspase-12 Inhibitor this compound FMK013: R&D Systems [rndsystems.com]

- 3. researchhub.com [researchhub.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]

- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 10. Gasdermin D Cleavage Assay Following Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Z-ATAD-FMK in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Z-ATAD-FMK, a specific and irreversible inhibitor of caspase-12, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and summarizes effective concentrations used in various cell lines.

Introduction

This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as a potent and irreversible inhibitor of caspase-12.[1] Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress.[2] By specifically targeting caspase-12, this compound allows researchers to investigate the role of the ER stress pathway in programmed cell death and to explore its potential as a therapeutic target in diseases associated with ER stress, such as neurodegenerative disorders and ischemia.[1]

Product Information

| Property | Value |

| Full Name | Z-Ala-Thr-Ala-Asp(OMe)-FMK |

| Target | Caspase-12 |

| Nature | Synthetic Peptide |

| Molecular Weight | 540.54 g/mol [1] |

| Formulation | Lyophilized powder |

| Solubility | Soluble in DMSO to 20 mM[1] |

| Storage | Store lyophilized powder at -20°C. Once reconstituted in DMSO, store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. The reconstituted solution is stable for up to 6 months.[3] |

Mechanism of Action

This compound functions by irreversibly binding to the active site of caspase-12, thereby preventing its proteolytic activity.[3] Caspase-12 is an initiator caspase that is activated in response to ER stress, such as the accumulation of unfolded or misfolded proteins.[2] Upon activation, caspase-12 can cleave and activate downstream effector caspases, including caspase-9 and caspase-3, ultimately leading to apoptosis.[2] this compound specifically blocks this pathway, making it a valuable tool for studying ER stress-mediated cell death.

ER Stress-Induced Apoptosis Signaling Pathway

Caption: ER stress activates IRE1, leading to the recruitment of TRAF2 and activation of caspase-12.

General Experimental Workflow

Caption: A typical workflow for investigating the effects of this compound on cultured cells.

Recommended Working Concentrations

The optimal concentration of this compound is highly dependent on the cell type, the nature and strength of the apoptotic stimulus, and the duration of the experiment.[3] A general working concentration range is between 50 nM and 100 µM.[3] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

| Cell Line | Apoptosis Inducer | This compound Concentration | Treatment Duration | Observed Effect |

| Rat Annular Cells | Tunicamycin | Not specified | Not specified | Suppressed apoptosis and caspase-9 activity.[1] |

| Various Tumor Cells | Various | 50 nM - 100 µM | Varies | Inhibition of apoptosis.[3] |

| Normal Cells | Various | 50 nM - 100 µM | Varies | Inhibition of apoptosis.[3] |

Experimental Protocols

Reconstitution and Dilution of this compound

-

Reconstitution: Reconstitute the lyophilized this compound powder in high-purity DMSO to create a stock solution, typically at 20 mM.[3] For a 1 mg vial with a molecular weight of 540.54 g/mol , add 92.5 µL of DMSO.

-

Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for up to 6 months.[3]

-

Preparation of Working Solution: Immediately before use, dilute the 20 mM stock solution in cell culture medium to the desired final concentration.[3] It is recommended to perform a serial dilution to achieve the final working concentration. To minimize solvent toxicity, the final DMSO concentration in the cell culture should not exceed 0.5-1.0%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) or vehicle control for 1-2 hours.

-

Induce apoptosis by adding the desired stimulus (e.g., tunicamycin, thapsigargin) to the appropriate wells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caspase Activity Assay (Fluorometric)

This protocol measures the activity of caspase-9, a downstream target of caspase-12.

Materials:

-

Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)

-

Cell lysis buffer

-

Assay buffer

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader

Procedure:

-

Seed cells in a 6-well plate or T-25 flask and treat with this compound and the apoptosis inducer as described for the cell viability assay.

-

After the incubation period, harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells by adding 50-100 µL of ice-cold cell lysis buffer and incubating on ice for 10-15 minutes.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).

-

In a 96-well black plate, add 50 µg of protein from each lysate to separate wells.

-

Add 50 µL of 2x reaction buffer containing 10 mM DTT to each well.

-

Add 5 µL of the caspase-9 substrate (Ac-LEHD-AFC, 1 mM stock) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with a fluorometric plate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4]

-

Express the caspase activity as the fold-change in fluorescence relative to the untreated control.

Western Blot Analysis

This protocol is for detecting the expression and cleavage of caspase-12 and its downstream targets.

Materials:

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Primary antibodies (e.g., anti-caspase-12, anti-caspase-9, anti-caspase-3, anti-PARP, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates as described in the caspase activity assay protocol.

-

Determine the protein concentration of each lysate.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-